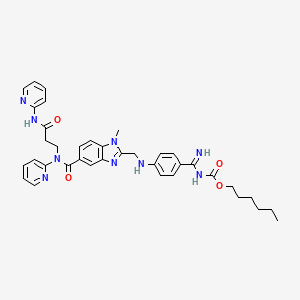

Dabigatran Etexilate 2-Pyridyl Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dabigatran Etexilate 2-Pyridyl Carboxamide is an oral anticoagulant used primarily for the prevention of venous thromboembolic events and stroke in patients with atrial fibrillation. It is a prodrug that is hydrolyzed to the active form, dabigatran, which acts as a direct thrombin inhibitor . This compound is known for its predictable anticoagulant effects, eliminating the need for routine lab monitoring, unlike traditional anticoagulants such as warfarin .

Preparation Methods

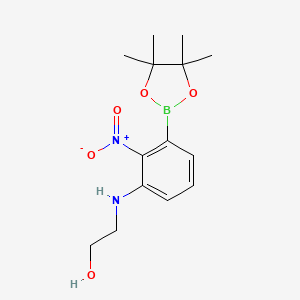

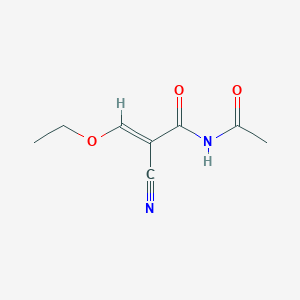

Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate 2-Pyridyl Carboxamide involves multiple steps, starting from 4-chloro-3-nitrobenzoic acid. The process includes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification . Another approach involves the preparation of acyl amidine and benzimidazole derivatives, which are then condensed to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves the use of crystalline intermediates to ensure high purity and yield. The process includes the preparation of crystalline forms of intermediates such as Formula 2A, Formula 2B, and Formula E, which are then used to synthesize the final product .

Chemical Reactions Analysis

Types of Reactions: Dabigatran Etexilate 2-Pyridyl Carboxamide undergoes various chemical reactions, including hydrolysis, reduction, and esterification. The hydrolysis of the prodrug to its active form, dabigatran, is catalyzed by intestinal and hepatic carboxylesterases .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acyl chlorides, amines, hydrogen gas, and various catalysts for hydrogenation and cyclization reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed: The major product formed from the hydrolysis of this compound is dabigatran, which is the active form of the drug. This compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting clot formation .

Scientific Research Applications

Dabigatran Etexilate 2-Pyridyl Carboxamide has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used extensively in clinical studies to evaluate its efficacy and safety as an anticoagulant . Additionally, it is used in research related to thromboembolic diseases, stroke prevention, and the development of new anticoagulant therapies .

Mechanism of Action

The mechanism of action of Dabigatran Etexilate 2-Pyridyl Carboxamide involves its conversion to dabigatran, which is a direct thrombin inhibitor. Dabigatran binds to thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade . This inhibition of thrombin activity effectively prevents the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Dabigatran Etexilate 2-Pyridyl Carboxamide include other direct thrombin inhibitors such as argatroban and bivalirudin . These compounds also inhibit thrombin but differ in their pharmacokinetic profiles and routes of administration.

Uniqueness: This compound is unique due to its oral administration and predictable anticoagulant effects, which eliminate the need for routine lab monitoring . This makes it a convenient option for patients compared to other anticoagulants that require frequent monitoring and dose adjustments.

Properties

Molecular Formula |

C37H41N9O4 |

|---|---|

Molecular Weight |

675.8 g/mol |

IUPAC Name |

hexyl N-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate |

InChI |

InChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47) |

InChI Key |

AKAJFRRJIOTETC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)

![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)

![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)